3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone
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Overview
Description
3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone is a synthetic compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol It is characterized by the presence of a dimethylamino group, an imidazole ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone typically involves the condensation of 4-imidazol-1-yl-benzaldehyde with dimethylamine and acetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the propenone linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Dimethylamino-1-(4-pyridyl)-propenone
- 3-Dimethylamino-1-(4-thiazolyl)-propenone
- 3-Dimethylamino-1-(4-pyrimidinyl)-propenone
Uniqueness
Compared to similar compounds, 3-Dimethylamino-1-(4-imidazol-1-yl-phenyl)-propenone is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(2)9-7-14(18)12-3-5-13(6-4-12)17-10-8-15-11-17/h3-11H,1-2H3/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWXRGTJRQUCF-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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